
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their role in neurotransmission and hormonal regulation. This compound’s unique structure, featuring both amino and hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be catalyzed by various agents such as peroxides or transition metal catalysts.
Final Steps: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol involves its interaction with specific molecular targets, such as adrenergic receptors. It can modulate neurotransmitter release and influence various signaling pathways, leading to physiological effects. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological research.
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: A closely related compound with similar structure and function.
Adrenaline: Another catecholamine with comparable biological activity.
Dopamine: Shares structural similarities and is involved in neurotransmission.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms, which can enhance its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H9F2NO3 |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2 |
InChI Key |
OGFDKGAXVKUJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(CN)O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


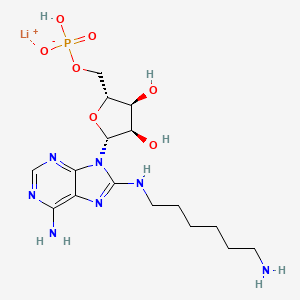
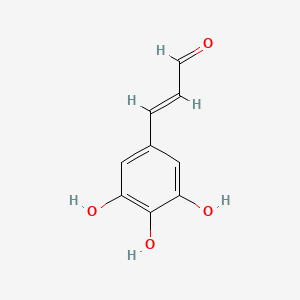

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
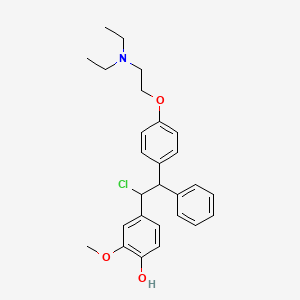
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
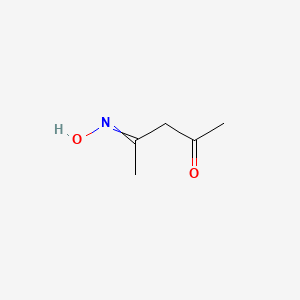

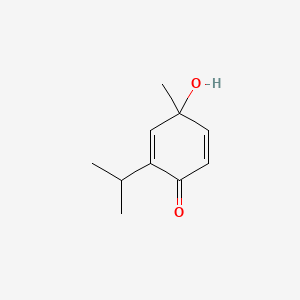
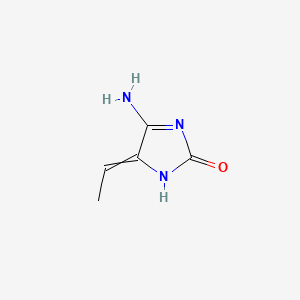
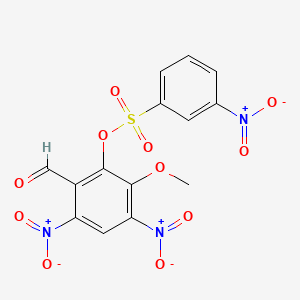
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)


